molecular formula C12H12ClN B1585321 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 36684-65-8

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B1585321
CAS RN: 36684-65-8
M. Wt: 205.68 g/mol
InChI Key: CNQQPGJXOHSTQR-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (6-Cl-THCZ) is an aromatic heterocyclic compound belonging to the carbazole family. It is a derivative of carbazole, a nitrogen-containing heterocycle with a bicyclic structure containing two fused benzene rings. 6-Cl-THCZ has been studied extensively due to its potential applications in the pharmaceutical and chemical industries. The compound has been found to have several interesting biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

1. Treatment of Huntington’s Disease

  • Summary of Application: 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has been granted orphan designation by the European Commission for the treatment of Huntington’s disease . Huntington’s disease is a hereditary disease that causes brain cells to die, leading to symptoms such as involuntary jerky movements, behavioral problems, and dementia .
  • Methods of Application: The compound is expected to work by blocking the activity of an enzyme called SirT1, which is thought to be involved in controlling the removal of the abnormal huntingtin protein . The medicine is thought to work by increasing the removal of the protein, thus reducing its levels in the brain cells .
  • Results or Outcomes: Early studies in experimental models indicate that it might improve the treatment of patients with Huntington’s disease . These assumptions will need to be confirmed at the time of marketing authorization .

2. Antiviral Agents

  • Summary of Application: Carbazole derivatives, including 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, have shown antiviral activity . These compounds may be exploited as valid alternatives in antiviral therapy .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

3. Human Papillomaviruses Inhibitors

  • Summary of Application: 6-Chloro-2,3,4,9-tetrahydro-1h-carbazol-1-amine, a derivative of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, can be used as human papillomaviruses inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

4. Study of Intestinal Morphological Changes and Crypt Cell Apoptosis

  • Summary of Application: EX-527, a derivative of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, has been used to study its effect on intestinal morphological changes and crypt cell apoptosis .
  • Methods of Application: The compound was used in 1% dimethyl sulfoxide, 30%, polyethylene glycol-400 and 1% Tween 80 for treating C57BL/6 N mice .
  • Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

5. Inhibitor of Sirtuin-1

  • Summary of Application: 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is expected to work by blocking the activity of an enzyme called SirT1 . SirT1 is thought to be involved in controlling the removal of the abnormal huntingtin protein .
  • Methods of Application: The medicine is thought to work by increasing the removal of the protein, thus reducing its levels in the brain cells .
  • Results or Outcomes: Early studies in experimental models indicate that it might improve the treatment of patients with Huntington’s disease . These assumptions will need to be confirmed at the time of marketing authorization .

6. Study of Intestinal Morphological Changes and Crypt Cell Apoptosis

  • Summary of Application: EX-527, a derivative of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, has been used to study its effect on intestinal morphological changes and crypt cell apoptosis .
  • Methods of Application: The compound was used in 1% dimethyl sulfoxide, 30%, polyethylene glycol-400 and 1% Tween 80 for treating C57BL/6 N mice .
  • Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQQPGJXOHSTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315950
Record name 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

CAS RN

36684-65-8
Record name 36684-65-8
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Record name 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1,2,3,4-tetrahydrocarbazole
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Synthesis routes and methods I

Procedure details

The reduction can also be carried out using Fe/acetic acid. A mixture of 0.784 g of iron, 1.62 mL of glacial acetic acid, 0.544 g of sodium acetate, and 1 g of 2-(5-chloro-2-nitrophenyl)cyclo-hexanone was refluxed in 80 mL of 4:1 (v/v) ethanol/water for 2 hr. The mixture was cooled, ethanol was evaporated, and the residue was extracted into methylene chloride. Work-up followed by column chromatography on silica yielded 0.160 g (20%) of the named product.
Name
ethanol water
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Three
Quantity
0.544 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0.784 g
Type
catalyst
Reaction Step Three
Yield
20%

Synthesis routes and methods II

Procedure details

N-(4-Chlorophenyl)benzophenone hydrazone (1.0 equiv., 0.5 mmol, 153 mg), cyclohexanone (1.5 equiv., 0.75 mmol, 0.078 mL), and TsOH.H2O (2 equiv., 1.0 mmol, 190 mg) were dissolved in ethanol (3 mL) and heated to reflux for 41 hours. The reaction mixture was then cooled to room temperature, diluted with Et2O (5 mL), neutralized with a saturated NaHCO3 solution, and extracted with Et2O (3×10 mL). The organic extracts were then dried over K2CO3, filtered and concentrated under vacuum. Purification by flash column chromatography (10% EtOAc/Hex) gave the title product as a white solid (94 mg, 0.46 mmol, 91% yield).
Name
N-(4-Chlorophenyl)benzophenone hydrazone
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2,3,4,9-tetrahydro-1H-carbazole
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Reactant of Route 6
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Citations

For This Compound
217
Citations
R Ghobadian, R Esfandyari, H Nadri, A Moradi… - Molecular …, 2020 - Springer
Inhibition of butyrylcholinesterase (BChE) might be a useful therapeutic target for Alzheimer’s disease (AD). A new series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were designed …
Number of citations: 8 link.springer.com
S Padmavathi, MR Tajne - International Current …, 2016 - pdfs.semanticscholar.org
The heterocyclic compounds naming tetrahydrocarbazoles having the significant biological properties. The newly substituted tetrahydrocarbazole derivatives were prepared from …
Number of citations: 7 pdfs.semanticscholar.org
P Sakinala, R Chikhale, M Tajne - Letters in Drug Design & …, 2018 - ingentaconnect.com
Background: NSAIDs have been extensively used for the treatment of pain and inflammation. There are about 30 different NSAIDs available in market and about 80 percent of …
Number of citations: 5 www.ingentaconnect.com
W Stadlbauer, H Van Dang… - Journal of Heterocyclic …, 2010 - Wiley Online Library
Tetrahydrocarbazoles 4 obtained from phenylhydrazines and cyclohexanones gave by cyclocondensation with 2‐substituted malonates 5 in all cases 4‐hydroxy‐8,9,10,11‐…
Number of citations: 10 onlinelibrary.wiley.com
MC da Silva Mendes, BR Fazolo, JM de Souza… - Photochemical & …, 2019 - Springer
Indole derivatives were synthetized based on the Fischer indole methodology using different phenyl hydrazine hydrochlorides and either cyclohexanone or 2-butanone. The pre- and …
Number of citations: 22 link.springer.com
M Gertz, F Fischer, GTT Nguyen… - Proceedings of the …, 2013 - National Acad Sciences
Sirtuins are protein deacetylases regulating metabolism and stress responses. The seven human Sirtuins (Sirt1–7) are attractive drug targets, but Sirtuin inhibition mechanisms are …
Number of citations: 304 www.pnas.org
SH Watterson, GV De Lucca, Q Shi… - Journal of Medicinal …, 2016 - ACS Publications
Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase, is a member of the Tec family of kinases. BTK plays an essential role in B cell receptor (BCR)-mediated signaling as well …
Number of citations: 116 pubs.acs.org
H Guo, Y Chen, L Liao, W Wu - Cardiovascular drugs and therapy, 2013 - Springer
Purpose Resveratrol could induce basal autophagy through the activation of sirtuin. In this study, we investigated the effect of resveratrol on oxidative injury of human umbilical …
Number of citations: 117 link.springer.com
J Zhang, Q Wang, S Zhao, X Ji, J Qiu, J Wang… - … et Biophysica Acta (BBA …, 2017 - Elsevier
Background Myocardial fibrosis contributes to cardiac dysfunction. Astaxanthin (AST), a member of the carotenoid family, is a well-known antioxidant, but its effect on and underlying …
Number of citations: 48 www.sciencedirect.com
N Itami, K Shirasuna, T Kuwayama, H Iwata - Theriogenology, 2015 - Elsevier
During oocyte growth, the number of mitochondria drastically increases and mitochondrial function profoundly affects the oocyte competence. Resveratrol is a well-known activator of …
Number of citations: 74 www.sciencedirect.com

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